molecular formula C21H18BrClN4O2 B7757426 2-[(4-Bromophenoxy)methyl]-5-[4-(3-chlorophenyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile

2-[(4-Bromophenoxy)methyl]-5-[4-(3-chlorophenyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile

Cat. No.: B7757426
M. Wt: 473.7 g/mol
InChI Key: QEYXGCIKXSZQLR-UHFFFAOYSA-N
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Description

2-[(4-Bromophenoxy)methyl]-5-[4-(3-chlorophenyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile is a complex organic compound that features a combination of bromophenoxy, chlorophenyl, piperazine, oxazole, and carbonitrile groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Bromophenoxy)methyl]-5-[4-(3-chlorophenyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile typically involves a multi-step process. One common method involves the following steps:

    Formation of the Bromophenoxy Intermediate: The initial step involves the reaction of 4-bromophenol with an appropriate alkylating agent to form the bromophenoxy intermediate.

    Piperazine Derivative Formation: The next step involves the reaction of the bromophenoxy intermediate with 3-chlorophenylpiperazine under suitable conditions to form the piperazine derivative.

    Oxazole Ring Formation: The final step involves the cyclization of the piperazine derivative with a suitable nitrile source to form the oxazole ring, resulting in the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Bromophenoxy)methyl]-5-[4-(3-chlorophenyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the nitrile group to an amine.

    Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as sodium azide (NaN₃) and potassium cyanide (KCN) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in the formation of azides or nitriles.

Scientific Research Applications

2-[(4-Bromophenoxy)methyl]-5-[4-(3-chlorophenyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Biological Research: It is used in studies to understand its effects on various biological pathways and its potential as a therapeutic agent.

    Industrial Applications: The compound’s unique chemical structure makes it a candidate for use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(4-Bromophenoxy)methyl]-5-[4-(3-chlorophenyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Properties

IUPAC Name

2-[(4-bromophenoxy)methyl]-5-[4-(3-chlorophenyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18BrClN4O2/c22-15-4-6-18(7-5-15)28-14-20-25-19(13-24)21(29-20)27-10-8-26(9-11-27)17-3-1-2-16(23)12-17/h1-7,12H,8-11,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEYXGCIKXSZQLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C3=C(N=C(O3)COC4=CC=C(C=C4)Br)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18BrClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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